![molecular formula C7H10Cl2N4 B2569939 {6-(Imidazo[1,2-a]pirimidinil)metilamina dihidrocloruro} CAS No. 1803590-83-1](/img/structure/B2569939.png)

{6-(Imidazo[1,2-a]pirimidinil)metilamina dihidrocloruro}

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

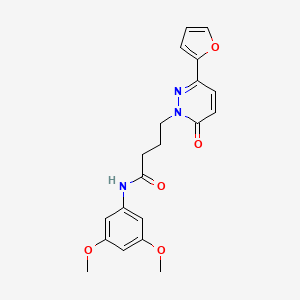

Descripción

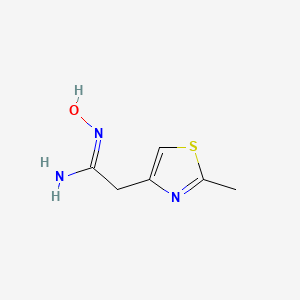

“{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803590-83-1 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” and its derivatives involves various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .Molecular Structure Analysis

The molecular structure of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” can be analyzed using 1H NMR, 13C NMR and HRMS spectra .Chemical Reactions Analysis

The chemical reactions involving “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Aplicaciones Científicas De Investigación

- La expresión aberrante de la vía de señalización de la fosfatidilinositol 3-quinasa (PI3K) a menudo se asocia con la tumorigénesis, la progresión y el mal pronóstico en el cáncer .

- Los investigadores han diseñado y sintetizado una serie de nuevos derivados de 6-(imidazo[1,2-a]piridin-6-il)quinazolina como potenciales agentes anticancerígenos mediante la inhibición de PI3Kα .

- El compuesto 13k, en particular, demostró una actividad inhibitoria submicromolar contra varias líneas celulares tumorales e indujo el arresto del ciclo celular y la apoptosis en las células HCC827 .

- Los investigadores han explorado este andamiaje para sintetizar nuevos inhibidores de KRAS G12C, que son prometedores para el tratamiento del cáncer .

Agentes Anticancerígenos a través de la Inhibición de PI3Kα

Inhibidores Covalentes de KRAS G12C

Funcionalización de Imidazo[1,2-a]piridinas

En resumen, {6-(Imidazo[1,2-a]pirimidinil)metilamina dihidrocloruro} tiene un gran potencial en diversos campos científicos, desde la investigación del cáncer hasta la ciencia de los materiales. Los investigadores continúan explorando su potencial, y futuras investigaciones descubrirán aplicaciones adicionales. 🌟

Direcciones Futuras

The future directions of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” research could involve the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry . In particular, one compound showed submicromolar inhibitory activity against various tumour cell lines, suggesting it might serve as a lead compound for the development of PI3Kα inhibitor .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to target the phosphatidylinositol 3-kinase (pi3k) signalling pathway .

Mode of Action

Similar compounds have been reported to inhibit the pi3k signalling pathway .

Biochemical Pathways

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride affects the PI3K signalling pathway . Aberrant expression of this pathway is often associated with tumourigenesis, progression, and poor prognosis .

Result of Action

Similar compounds have been reported to show submicromolar inhibitory activity against various tumour cell lines .

Análisis Bioquímico

Biochemical Properties

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride can modulate downstream signaling pathways, leading to altered cellular responses.

Cellular Effects

The effects of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . Additionally, it can influence gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death. These effects make {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride a promising candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.

Metabolic Pathways

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-9-1-2-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYGJTCLHBHJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2569861.png)

![N-[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2569864.png)

![2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B2569866.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2569870.png)

![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)

![N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2569879.png)